5-methyl-2-({[4-(naphthalen-2-yloxy)phenyl]amino}methyl)hexahydro-1H-isoindole-1,3(2H)-dione
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Overview
Description
5-methyl-2-({[4-(naphthalen-2-yloxy)phenyl]amino}methyl)hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a naphthalen-2-yloxy group and a phenylamino group attached to a hexahydro-1H-isoindole-1,3(2H)-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-({[4-(naphthalen-2-yloxy)phenyl]amino}methyl)hexahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The hexahydro-1H-isoindole-1,3(2H)-dione core can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Naphthalen-2-yloxy Group: This step involves the reaction of the isoindole core with a naphthalen-2-yloxy precursor, often using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Attachment of the Phenylamino Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-({[4-(naphthalen-2-yloxy)phenyl]amino}methyl)hexahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-methyl-2-({[4-(naphthalen-2-yloxy)phenyl]amino}methyl)hexahydro-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-methyl-2-({[4-(naphthalen-2-yloxy)phenyl]amino}methyl)hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Shares the naphthalen-2-yloxy group but differs in the core structure and functional groups.
Indole Derivatives: Compounds with similar heterocyclic structures but different substituents and biological activities.
Uniqueness
5-methyl-2-({[4-(naphthalen-2-yloxy)phenyl]amino}methyl)hexahydro-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H26N2O3 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
5-methyl-2-[(4-naphthalen-2-yloxyanilino)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C26H26N2O3/c1-17-6-13-23-24(14-17)26(30)28(25(23)29)16-27-20-8-11-21(12-9-20)31-22-10-7-18-4-2-3-5-19(18)15-22/h2-5,7-12,15,17,23-24,27H,6,13-14,16H2,1H3 |
InChI Key |
BWLZDFWYWRTESW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(C1)C(=O)N(C2=O)CNC3=CC=C(C=C3)OC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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